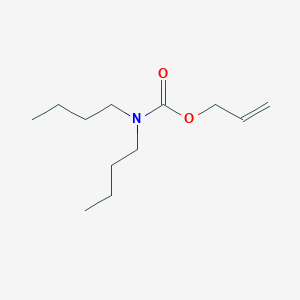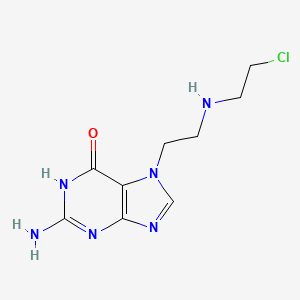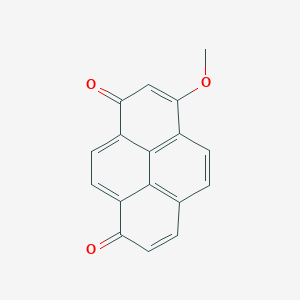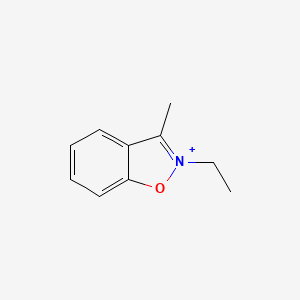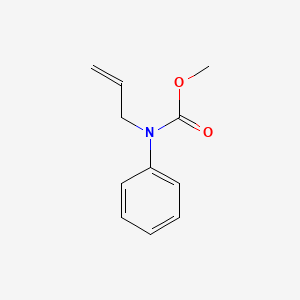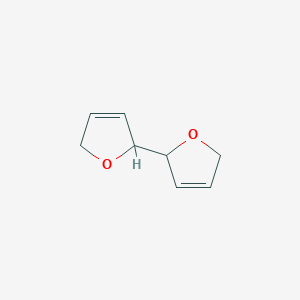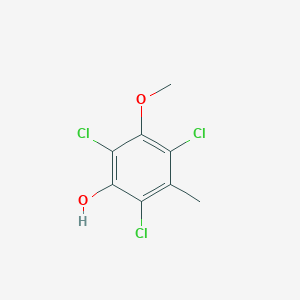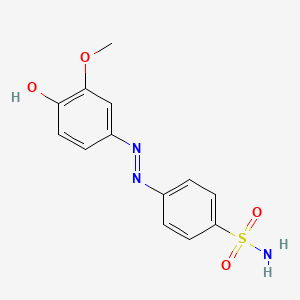![molecular formula C23H32N2O2S B14334487 N,N'-Bis[4-(pentyloxy)phenyl]thiourea CAS No. 102753-69-5](/img/structure/B14334487.png)
N,N'-Bis[4-(pentyloxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features two 4-(pentyloxy)phenyl groups attached to the nitrogen atoms, making it a symmetrical molecule. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(pentyloxy)phenyl]thiourea typically involves the reaction of 4-(pentyloxy)aniline with thiophosgene or a similar thiocarbonyl source. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-(pentyloxy)aniline in an organic solvent.
Step 2: Add thiophosgene dropwise to the solution while maintaining the temperature.
Step 3: Reflux the reaction mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization.
Industrial Production Methods
Industrial production of N,N’-Bis[4-(pentyloxy)phenyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thiocarbonyl sources and greener solvents may be employed to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis[4-(pentyloxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis[4-(pentyloxy)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of N,N’-Bis[4-(pentyloxy)phenyl]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiocarbonyl group can form strong hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
N-phenylthiourea: Commonly used in biological studies and as a reagent in organic synthesis.
Uniqueness
N,N’-Bis[4-(pentyloxy)phenyl]thiourea is unique due to the presence of pentyloxy groups, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Propiedades
Número CAS |
102753-69-5 |
|---|---|
Fórmula molecular |
C23H32N2O2S |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
1,3-bis(4-pentoxyphenyl)thiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-3-5-7-17-26-21-13-9-19(10-14-21)24-23(28)25-20-11-15-22(16-12-20)27-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3,(H2,24,25,28) |
Clave InChI |
WUVOFFXQCSUATQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


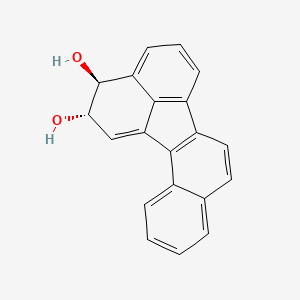
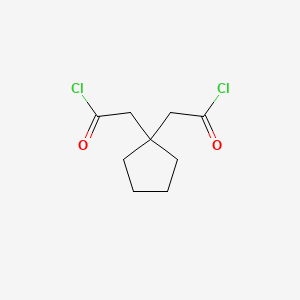
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)


